![molecular formula C13H19N3O2 B603251 1-(5-Amino-1-methyl-1H-benzo[d]imidazol-2-yl)-2,2-dimethylpropan-1,3-diol CAS No. 1674389-88-8](/img/structure/B603251.png)
1-(5-Amino-1-methyl-1H-benzo[d]imidazol-2-yl)-2,2-dimethylpropan-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-amino-1-methyl-1H-1,3-benzodiazol-2-yl)-2,2-dimethylpropane-1,3-diol is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity and versatility in chemical synthesis.
Wissenschaftliche Forschungsanwendungen
1-(5-amino-1-methyl-1H-1,3-benzodiazol-2-yl)-2,2-dimethylpropane-1,3-diol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include drug development for targeting specific biological pathways.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They are used in various applications, including pharmaceuticals and agrochemicals .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its bioavailability.
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the reaction conditions for the synthesis of certain imidazole derivatives were found to be mild enough for the inclusion of a variety of functional groups . Additionally, some processes can be run under solvent-free conditions , which may influence the compound’s action and stability.
Biochemische Analyse
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Cellular Effects
1-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)-2,2-dimethylpropane-1,3-diol influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been evaluated for anti-tubercular activity against Mycobacterium tuberculosis strain .
Molecular Mechanism
The compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-amino-1-methyl-1H-1,3-benzodiazol-2-yl)-2,2-dimethylpropane-1,3-diol typically involves multi-step organic reactions. One common method includes the initial formation of the benzimidazole ring, followed by the introduction of the amino group and the dimethylpropane-1,3-diol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining quality control.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-amino-1-methyl-1H-1,3-benzodiazol-2-yl)-2,2-dimethylpropane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: The amino group and other substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with different functional groups, while substitution reactions can introduce new substituents to the benzimidazole core.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-5-amino-1H-benzimidazole-2-butanoic Acid Ethyl Ester: This compound shares the benzimidazole core but has different substituents, leading to distinct chemical and biological properties.
1-(5-amino-1-methyl-1H-benzimidazol-2-yl)ethanol: Another similar compound with variations in the side chain, affecting its reactivity and applications.
Uniqueness
1-(5-amino-1-methyl-1H-1,3-benzodiazol-2-yl)-2,2-dimethylpropane-1,3-diol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a versatile compound for various research applications.
Eigenschaften
IUPAC Name |
1-(5-amino-1-methylbenzimidazol-2-yl)-2,2-dimethylpropane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,7-17)11(18)12-15-9-6-8(14)4-5-10(9)16(12)3/h4-6,11,17-18H,7,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNODROCANLZCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C1=NC2=C(N1C)C=CC(=C2)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B603171.png)
![N-[4-(trifluoromethoxy)phenyl]azetidine-3-carboxamide](/img/structure/B603173.png)
![6-(Tert-butyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B603175.png)
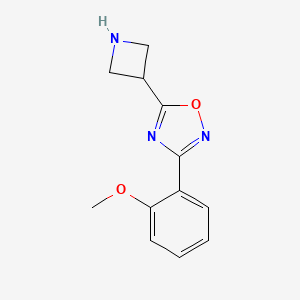

![Tert-butyl 3-{[4-(trifluoromethoxy)phenyl]carbamoyl}azetidine-1-carboxylate](/img/structure/B603180.png)
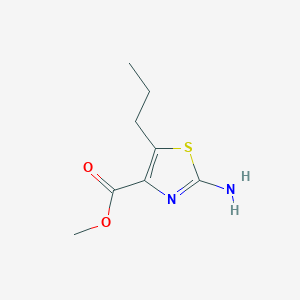
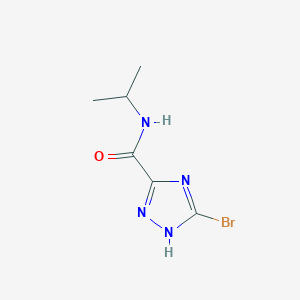
![N-[3-(1H-benzimidazol-2-yl)propyl]-N'-(1,3-benzodioxol-5-ylmethyl)urea](/img/structure/B603183.png)
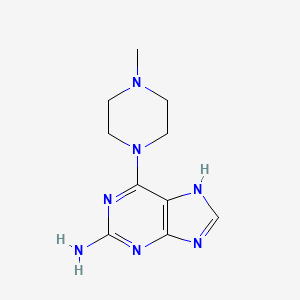
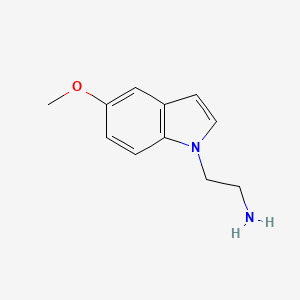
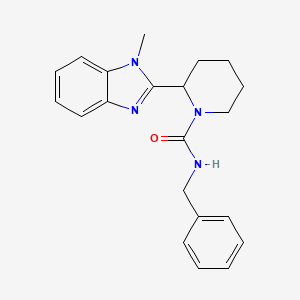
![4-(1H-benzimidazol-2-yl)-5-imino-1-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603189.png)
![5-amino-1-[(3,5-dimethyl-4-isoxazolyl)methyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B603190.png)
